Patent

US07098230B2

Procedure details

The dopamine uptake transporter binding assay was performed according to the methods described in Madras et al., 1989, Mol. Pharmacol. 36(4):518–524 and Javitch et al., 1984, Mol. Pharmacol. 26(1):35–44. The receptor source was guinea pig striatal membranes; the radioligand was [3H]WIN 35,428 (DuPont-NEN, Boston, Mass.) (60–87 Ci/mmol) at a final ligand concentration of 2.0 nM; the non-specific determinant 1 μM 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride (“GBR 12909”), a high-affinity dopamine uptake inhibitor; reference compound was also GBR 12909. (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl was obtained according to the method of Example 5, above. Reactions were carried out in 50 mM TRIS-HCl (pH 7.4), containing 120 mM NaCl and at 0° C. to 4° C. for two hours. The reaction was terminated by rapid vacuum filtration onto glass fiber filters. Radioactivity trapped in the filters was determined and compared to control values in order to ascertain the interactions of the test compound with the dopamine uptake site. The data are reported in Table 1 below.

[Compound]

Name

final ligand

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

NCCC1C=CC(O)=C(O)C=1.C[N:13]1[C@H:17]2[C@@H:18]([C:28](OC)=O)[C@@H:19]([C:21]3[CH:26]=[CH:25][C:24](F)=[CH:23][CH:22]=3)[CH2:20][C@@H]1CC2.[ClH:32].[ClH:33].FC1C=CC(C(C2C=CC(F)=CC=2)OCCN2CCN(CCCC3C=CC=CC=3)CC2)=CC=1.C1N(CCCC2C=CC=CC=2)CCN(CCOC(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)C1>>[ClH:32].[Cl:32][C:25]1[CH:26]=[C:21]([C:19]23[CH2:28][CH:18]2[CH2:17][NH:13][CH2:20]3)[CH:22]=[CH:23][C:24]=1[Cl:33] |f:2.3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

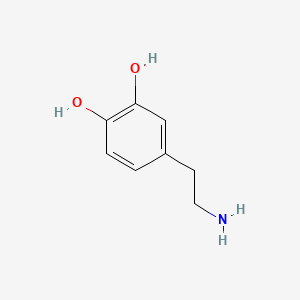

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC

|

Step Three

[Compound]

|

Name

|

final ligand

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.FC1=CC=C(C=C1)C(OCCN1CCN(CC1)CCCC1=CC=CC=C1)C1=CC=C(C=C1)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07098230B2

Procedure details

The dopamine uptake transporter binding assay was performed according to the methods described in Madras et al., 1989, Mol. Pharmacol. 36(4):518–524 and Javitch et al., 1984, Mol. Pharmacol. 26(1):35–44. The receptor source was guinea pig striatal membranes; the radioligand was [3H]WIN 35,428 (DuPont-NEN, Boston, Mass.) (60–87 Ci/mmol) at a final ligand concentration of 2.0 nM; the non-specific determinant 1 μM 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-[3-phenylpropyl]piperazine dihydrochloride (“GBR 12909”), a high-affinity dopamine uptake inhibitor; reference compound was also GBR 12909. (−)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane HCl was obtained according to the method of Example 5, above. Reactions were carried out in 50 mM TRIS-HCl (pH 7.4), containing 120 mM NaCl and at 0° C. to 4° C. for two hours. The reaction was terminated by rapid vacuum filtration onto glass fiber filters. Radioactivity trapped in the filters was determined and compared to control values in order to ascertain the interactions of the test compound with the dopamine uptake site. The data are reported in Table 1 below.

[Compound]

Name

final ligand

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

NCCC1C=CC(O)=C(O)C=1.C[N:13]1[C@H:17]2[C@@H:18]([C:28](OC)=O)[C@@H:19]([C:21]3[CH:26]=[CH:25][C:24](F)=[CH:23][CH:22]=3)[CH2:20][C@@H]1CC2.[ClH:32].[ClH:33].FC1C=CC(C(C2C=CC(F)=CC=2)OCCN2CCN(CCCC3C=CC=CC=3)CC2)=CC=1.C1N(CCCC2C=CC=CC=2)CCN(CCOC(C2C=CC(F)=CC=2)C2C=CC(F)=CC=2)C1>>[ClH:32].[Cl:32][C:25]1[CH:26]=[C:21]([C:19]23[CH2:28][CH:18]2[CH2:17][NH:13][CH2:20]3)[CH:22]=[CH:23][C:24]=1[Cl:33] |f:2.3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC

|

Step Three

[Compound]

|

Name

|

final ligand

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.FC1=CC=C(C=C1)C(OCCN1CCN(CC1)CCCC1=CC=CC=C1)C1=CC=C(C=C1)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCC1=CC(O)=C(O)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |